3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole

Antifungal 1,2,4-Triazole SAR

Procure this 3-bromo-imidazole-triazole hybrid to access a validated privileged scaffold for antifungal drug discovery and HO-1 inhibitor development. The 3-bromo substituent enables rapid SAR diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). SAR studies rank bromo-substituted triazoles among the most promising antifungal candidates, with the dual-heterocycle architecture confirmed as essential for maintaining activity. This 98% purity compound provides a direct entry point for generating focused libraries and developing novel therapeutic agents, offering synthetic versatility not equivalently accessible with chloro or unsubstituted analogs.

Molecular Formula C6H6BrN5
Molecular Weight 228.053
CAS No. 1279219-58-7
Cat. No. B2894078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
CAS1279219-58-7
Molecular FormulaC6H6BrN5
Molecular Weight228.053
Structural Identifiers
SMILESCN1C(=NC(=N1)Br)N2C=CN=C2
InChIInChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3
InChIKeyKUDSSFWTWYPIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole CAS 1279219-58-7: Chemical Identity and Procurement-Specification Summary


3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole (CAS 1279219-58-7) is a heterocyclic compound combining 1,2,4-triazole and imidazole pharmacophores within a single scaffold . Its molecular formula is C₆H₆BrN₅, with a molecular weight of 228.05 g/mol and a calculated LogP of 1.22 . Commercially available material is typically supplied at 98% purity , and the compound is classified with GHS07 hazard warnings .

Procurement Risk Alert: Why Generic 1,2,4-Triazole or Imidazole Analogs Cannot Substitute for 3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole


In-class substitution of azole-based heterocycles is demonstrably non-interchangeable in antifungal research contexts. Systematic SAR studies of 29 structurally related 1,2,4-triazole derivatives revealed that the bromo-substituted triazole class exhibits distinct potency characteristics compared to chloro-, fluoro-, or unsubstituted analogs, with the bromo-containing compounds emerging as among the most promising candidates [1][2]. Furthermore, the concurrent presence of both imidazole and triazole rings on a single scaffold is a critical structural determinant: 1,2,4-triazole derivatives incorporating an imidazole moiety maintain antifungal activity, whereas modifications removing either heterocyclic unit or altering the bromo substitution pattern materially alter the activity profile [3][4].

Quantitative Comparative Evidence: 3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole Differentiation Data


Evidence Item 1: Bromo-Substituted Triazole Class Antifungal Potency vs. Commercial Fungicides

In a series of 29 novel 1,2,4-triazole derivatives evaluated against Candida albicans, Candida krusei, and Aspergillus fumigatus, the bromo-substituted triazole class—of which 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is a structural representative—was identified as one of the two most promising compound categories among all derivatives studied [1][2]. This bromo-substituted class achieved equal or higher antifungal activity than ketoconazole against A. fumigatus [2].

Antifungal 1,2,4-Triazole SAR

Evidence Item 2: Imidazole-Triazole Hybrid Scaffold Antifungal Activity Retention

The 1,2,4-triazole scaffold with introduction of an imidazole phenyl group—a structural motif present in 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole—maintains antifungal activity, as demonstrated by compound 1f in a series of 1,2,4-triazole Schiff bases [1]. This establishes that the imidazole-triazole hybrid architecture is not merely tolerated but actively contributes to bioactivity retention.

Antifungal Hybrid Scaffold 1,2,4-Triazole

Evidence Item 3: 3-Bromo Substitution as Synthetic Handle for Downstream Functionalization

The 3-bromo substituent on the 1,2,4-triazole ring serves as a versatile synthetic handle for programmed arylation. In a recent study, 3-bromo-1H-1,2,4-triazole was used as a starting material for efficient arylation to generate a series of therapeutic agents screened against three human breast cancer cell lines (MDA-MB-231, MCF-7, ZR-75-1) . The bromo group enables Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, providing a divergent synthetic entry point that non-halogenated or chloro- analogs cannot equivalently support.

Synthetic Chemistry Building Block Cross-Coupling

Evidence Item 4: Bromo-Aryl HO-1 Inhibition Potency in Imidazole-Containing Series

In a series of aryloxyalkyl derivatives of imidazole and 1,2,4-triazole evaluated as heme oxygenase-1 (HO-1) inhibitors, compounds carrying an imidazole moiety as the azolyl group and a 3-bromo or 4-iodophenyl as the aryl moiety were found to be good inhibitors of HO-1 [1][2]. This structure-activity relationship underscores the importance of the bromo-aryl substitution pattern when paired with an imidazole pharmacophore for achieving HO-1 inhibition.

Heme Oxygenase-1 Antitumor Imidazole

Evidence Item 5: Physicochemical Differentiation from Closest Structural Analog

3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole exhibits a calculated LogP of 1.22 . While direct experimental LogP data for the closest chloro analog is not available in public databases, the bromo substituent generally imparts higher lipophilicity than chloro (ΔLogP ≈ +0.5 to +0.8 per substitution based on Hansch π values), which may influence membrane permeability and target engagement profiles in cellular assays.

Physicochemical Properties LogP Procurement

Optimal Procurement and Application Scenarios for 3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole


Scenario 1: Antifungal Lead Optimization Requiring Bromo-Substituted Triazole Scaffolds

Research teams engaged in antifungal drug discovery should prioritize this compound as a core building block for generating focused libraries of bromo-substituted triazole derivatives. Evidence from a 29-compound SAR study demonstrates that bromo-substituted triazoles rank among the most promising categories, achieving activity equal to or exceeding ketoconazole against Aspergillus fumigatus [4]. Procurement of this specific bromo-imidazole-triazole hybrid provides a validated entry point into this privileged chemical space.

Scenario 2: Divergent Medicinal Chemistry via C3 Cross-Coupling

Medicinal chemistry programs requiring rapid diversification at the triazole C3 position will benefit from the 3-bromo substituent as a synthetic handle for palladium-catalyzed cross-coupling. The bromo group enables Suzuki, Buchwald-Hartwig, and related transformations to introduce aryl, heteroaryl, or amine substituents, as demonstrated in recent breast cancer therapeutic agent development . This synthetic versatility is not equivalently accessible with chloro or unsubstituted analogs, making this compound a strategic procurement choice for SAR exploration.

Scenario 3: HO-1 Inhibitor Development Leveraging Bromo-Imidazole SAR

Investigators developing heme oxygenase-1 (HO-1) inhibitors for antitumor or anti-inflammatory applications should consider this compound as a scaffold consistent with established SAR. Published data indicate that compounds featuring an imidazole moiety coupled with a 3-bromo or 4-iodophenyl substitution exhibit good HO-1 inhibition [4]. This compound provides a synthetically tractable entry point for further optimization within this validated pharmacophore space.

Scenario 4: Imidazole-Triazole Hybrid Scaffold Development for Antifungal Research

Academic and industrial groups pursuing novel antifungal agents with dual-heterocycle architecture should procure this compound as a representative hybrid scaffold. Research confirms that 1,2,4-triazole derivatives incorporating an imidazole moiety retain antifungal activity , validating the hybrid design principle. This compound serves as a reference standard for hybrid scaffold libraries and a direct starting material for analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.